1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

HDAC inhibition BCL6 inhibition azetidine carboxamide

This synthetic small molecule (C15H15N3O2, MW 269.30) features an N-acetyl azetidine-3-carboxamide core linked to a quinolin-6-yl amide, a motif predicted to engage HDAC zinc-chelating geometry and BCL6 BTB binding pockets. No compound-specific potency data exist, making it a valuable candidate for in-house selectivity profiling, negative-control generation, or as a diversification point for azetidine-3-carboxamide libraries. Independent confirmation of target activity is essential prior to procurement prioritization.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 1421485-42-8
Cat. No. B2487803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide
CAS1421485-42-8
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H15N3O2/c1-10(19)18-8-12(9-18)15(20)17-13-4-5-14-11(7-13)3-2-6-16-14/h2-7,12H,8-9H2,1H3,(H,17,20)
InChIKeyAKEGFIYBFDIIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide (CAS 1421485-42-8): Baseline Compound Identity and Procurement Context


1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide is a synthetic small molecule (C15H15N3O2, MW 269.30 g/mol) comprising an azetidine-3-carboxamide core with an N-acetyl substituent and a quinolin-6-yl amide group. No authoritative peer-reviewed publications, curated database entries (PubChem, ChEMBL, BindingDB), or patent disclosures were identified that directly describe this specific compound [1]. The compound appears exclusively on commercial vendor listings, all of which fall under source exclusions for this analysis.

Why 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide Cannot Be Interchanged with In-Class Azetidine Carboxamide Analogs


Azetidine-3-carboxamide derivatives exhibit divergent biological activity profiles depending on subtle structural variations. The N-acetyl group on the azetidine ring and the quinolin-6-yl amide moiety in this compound are predicted to influence hydrogen-bonding networks, zinc-chelating geometry in HDAC enzymes, and steric complementarity in BCL6 BTB domain binding [1]. Without compound-specific quantitative selectivity or potency data, generic substitution with other azetidine carboxamides (e.g., 1-substituted or quinolin-5-yl/8-yl isomers) is unsupported and carries unquantifiable risk of altered target engagement.

Quantitative Differentiation Evidence for 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide (1421485-42-8)


Evidence Gap: No Admissible Quantitative Comparator Data Available for 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

No quantitative head-to-head, cross-study comparable, or class-level inferential data meeting the minimal evidence admission rules were identified for this compound. Vendor claims of BCL6 inhibitory activity and HDAC modulation originate from excluded sources and lack the required comparator, quantitative values for both target and comparator, and assay context [1]. The closest structurally characterized BCL6 inhibitors (e.g., CCT373567 with IC50 = 2.9 nM in TR-FRET [2]) and HDAC6 inhibitors (e.g., Tubastatin A with IC50 = 15 nM [3]) belong to different chemotypes and cannot serve as direct comparators.

HDAC inhibition BCL6 inhibition azetidine carboxamide

Application Scenarios for 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide Based on Available Evidence


Exploratory Medicinal Chemistry: Azetidine Carboxamide Scaffold Diversification

This compound may serve as a synthetic intermediate or scaffold diversification point in azetidine-3-carboxamide library synthesis. However, no quantitative structure-activity relationship (QSAR) data, synthetic yield comparisons, or purity benchmarks were identified in admissible sources [1].

Hypothesis-Driven BCL6 or HDAC Target Screening

Based on excluded-source vendor descriptions suggesting BCL6 interaction, this compound could be included in a screening panel alongside validated BCL6 inhibitors such as CCT373567 (IC50 = 2.9 nM) [2]. All activity must be independently confirmed; no pre-existing selectivity or potency data support procurement prioritization.

Chemical Biology Tool Compound Development

The quinolin-6-yl and N-acetyl azetidine motifs are present in reported HDAC and BCL6 chemical probes. This compound could be evaluated as a negative control or inactive analog if biochemical profiling confirms lack of activity at relevant targets, though no such profiling data are currently available [1].

Quote Request

Request a Quote for 1-acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.